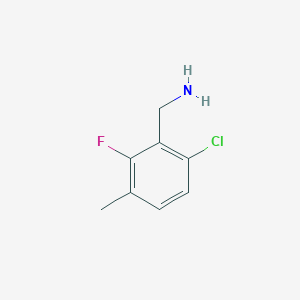

6-Chloro-2-fluoro-3-methylbenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-2-fluoro-3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMQLADOLJGLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378633 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-86-1 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Framework and Its Significance

Benzylamine (B48309) scaffolds are privileged motifs in organic and medicinal chemistry. Their structure, consisting of a benzyl (B1604629) group attached to an amino group, is a key feature in a multitude of biologically active compounds. Benzylamines serve as crucial intermediates for the synthesis of pharmaceuticals and agrochemicals. acs.org Their prevalence is highlighted by the fact that approximately 85% of the top-selling drugs in 2016 contained carbon-nitrogen bonds, with α-substituted benzylamines being a prominent subclass found in medications for a wide range of diseases. nih.gov The benzylamine framework's ability to engage in various biological interactions makes it a frequent starting point for the development of enzyme inhibitors and receptor modulators. walshmedicalmedia.com

The reactivity of a benzylamine scaffold is profoundly influenced by the nature and position of its substituents on the aromatic ring. In 6-Chloro-2-fluoro-3-methylbenzylamine, the chlorine, fluorine, and methyl groups each exert distinct electronic effects that modulate the molecule's behavior in chemical reactions.

Halogen Substituents (Chloro and Fluoro): Halogens exert a dual electronic influence: a strong electron-withdrawing inductive effect (-I) due to their high electronegativity and a weaker electron-donating resonance effect (+R) due to their lone pairs of electrons. mdpi.com For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution reactions. nih.govscbt.com This means the aromatic ring is less reactive than benzene (B151609) itself. However, the resonance effect, though weaker, directs incoming electrophiles to the ortho and para positions. mdpi.com The order of reactivity among halogens as substituents is generally F > Cl > Br > I, with fluorine being the least deactivating. nih.govscbt.com

Methyl Substituent: The methyl group is an activating group. It donates electron density to the aromatic ring primarily through an inductive effect and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene. mdpi.com The methyl group is an ortho-, para-director because it stabilizes the carbocation intermediates formed during electrophilic attack at these positions. mdpi.com

The combination of these groups on the same ring creates a complex reactivity profile, where the deactivating nature of the halogens competes with the activating nature of the methyl group, and the directing effects of all three substituents must be considered for any further functionalization of the aromatic ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence (Electrophilic Aromatic Substitution) |

|---|---|---|---|---|

| -Cl (Chloro) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -F (Fluoro) | Strongly Electron-withdrawing (-I) | Weakly Electron-donating (+R) | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | Electron-donating (+I) | Electron-donating (Hyperconjugation) | Activating | Ortho, Para |

This compound is a polysubstituted aromatic amine that serves as a valuable foundational synthon, or building block, for constructing more complex molecular architectures. Its specific substitution pattern makes it a bespoke component for targeted syntheses in pharmaceutical and agrochemical research. While direct literature detailing extensive use of this specific amine is limited, its availability from chemical suppliers and the common use of its precursor, 6-Chloro-2-fluoro-3-methylbenzyl bromide, point to its role as a key intermediate. synquestlabs.combiotuva.comchemicalbook.comgoogle.com

For instance, the closely related synthon 3-chloro-2-fluorobenzyl bromide is a key intermediate in the synthesis of Elvitegravir, an HIV integrase inhibitor. researchgate.net This illustrates how halogenated benzyl synthons are crucial for building complex, biologically active molecules. The unique arrangement of chloro, fluoro, and methyl groups in this compound provides a specific steric and electronic profile that can be exploited to achieve desired binding affinities or reactivity in a larger target molecule.

| Property | Value |

|---|---|

| CAS Number | 261762-86-1 |

| Molecular Formula | C₈H₉ClFN |

| Molecular Weight | 173.62 g/mol |

The incorporation of fluorine and chlorine into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine, being the most electronegative element, can significantly alter a molecule's acidity, basicity, and metabolic stability. google.com Introducing fluorine or fluorinated groups can increase lipophilicity, which can improve membrane permeability and bioavailability. researchgate.net

The field of synthetic aminoaromatic chemistry is continually evolving, driven by the need for more efficient, selective, and sustainable methods to create complex molecules. A major frontier is the development of C-H functionalization strategies. nist.gov These methods allow for the direct modification of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials and thus shortening synthetic routes. nist.gov This is particularly relevant for polysubstituted arenes, where traditional methods may lack regioselectivity or require numerous steps. researchgate.net

Another significant trend is the rise of green chemistry, which emphasizes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes like photocatalysis. The regioselective synthesis of highly substituted aromatic amines remains a key challenge, as controlling the position of new functional groups on a complex ring requires sophisticated catalytic systems or multi-step protecting group strategies. Developing methodologies that can predictably functionalize a specific position on a molecule like this compound is an active area of research. Emerging trends also include the use of enzyme catalysis and flow chemistry to improve the synthesis of organic compounds.

Synthetic Methodologies for 6 Chloro 2 Fluoro 3 Methylbenzylamine

Retrosynthetic Dissection and Precursor Identification

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For 6-chloro-2-fluoro-3-methylbenzylamine, the primary disconnection is at the carbon-nitrogen bond of the benzylamine (B48309) group. This leads to the identification of a key precursor, 6-chloro-2-fluoro-3-methylbenzaldehyde (B1362825). This aldehyde can be further simplified by considering the introduction of the substituents on a simpler aromatic ring.

A plausible retrosynthetic pathway for this compound could start with a simpler, commercially available fluorotoluene derivative. The synthesis would then involve sequential halogenation and formylation steps to introduce the necessary functional groups, followed by the conversion of the aldehyde to the amine.

Aromatic Halogenation and Alkylation Strategies

The synthesis of the substituted benzene (B151609) ring is a critical step. Aromatic halogenation is a type of electrophilic aromatic substitution. libretexts.org The introduction of chlorine and fluorine onto the aromatic ring requires careful consideration of directing effects and reaction conditions. Halogens are not typically electrophilic enough to break the aromaticity of benzene rings on their own and often require a catalyst for activation. libretexts.org

Starting with a fluorinated toluene, electrophilic chlorination can be achieved using a chlorinating agent in the presence of a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride. libretexts.orglibretexts.org The position of chlorination is directed by the existing fluoro and methyl groups on the ring. The reaction conditions, including temperature and solvent, are optimized to achieve the desired regioselectivity and yield.

Reductive Amination Pathways for Benzylamine Formation

Reductive amination is a widely used and versatile method for the synthesis of amines. ias.ac.in It typically involves the reaction of a carbonyl compound, in this case, 6-chloro-2-fluoro-3-methylbenzaldehyde, with an amine source, followed by the reduction of the intermediate imine. researchgate.netmasterorganicchemistry.com

The direct reductive amination process combines the aldehyde, an ammonia (B1221849) source (such as aqueous ammonia or ammonium (B1175870) chloride), and a reducing agent in a single step. ias.ac.in Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). ias.ac.inmasterorganicchemistry.comacs.org Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is also an effective method. mdma.chresearchgate.net

Indirect reductive amination involves the initial formation and isolation of the imine, followed by a separate reduction step. ias.ac.in This two-step approach can sometimes offer better control and higher yields.

| Method | Reducing Agent | Ammonia Source | Key Features |

| Direct Reductive Amination | Sodium Borohydride | Aqueous Ammonia | One-pot procedure, convenient. ias.ac.in |

| Direct Reductive Amination | Sodium Cyanoborohydride | Ammonium Acetate | Selective for imine reduction in the presence of the aldehyde. masterorganicchemistry.com |

| Catalytic Hydrogenation | H2/Pd/C | Ammonia | Green and atom-economical. mdma.ch |

| Indirect Reductive Amination | Sodium Borohydride | Aqueous Ammonia | Stepwise process, allows for intermediate purification. ias.ac.in |

Alternative Amination Approaches for this compound Synthesis

Beyond reductive amination, other methods can be employed to introduce the amine functionality. One such approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This process involves the catalytic oxidation of a benzyl (B1604629) alcohol to the corresponding aldehyde in situ, which then undergoes reductive amination with ammonia, with the hydrogen for the reduction step being derived from the initial alcohol oxidation. researchgate.net This method is highly atom-economical as it avoids the need for an external reducing agent. researchgate.net

Another alternative is the amination of benzyl halides. The corresponding 6-chloro-2-fluoro-3-methylbenzyl halide (e.g., bromide or chloride) can be reacted with an ammonia source to form the benzylamine. figshare.comgoogle.com However, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts due to over-alkylation of the newly formed primary amine. google.com

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing byproducts and environmental impact. Key parameters that are often optimized include:

Temperature: Affects reaction rates and selectivity.

Solvent: Can influence reactant solubility, reaction rates, and the stability of intermediates.

Catalyst: The choice and loading of the catalyst can significantly impact the efficiency of catalytic reactions like hydrogenation.

Reactant Stoichiometry: The molar ratio of reactants can control the extent of reaction and suppress side reactions.

Process intensification techniques, such as flow chemistry, can offer advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms of the key synthetic steps allows for rational optimization and troubleshooting of the synthesis. For reductive amination, the mechanism generally involves the initial formation of a hemiaminal intermediate from the reaction of the aldehyde and ammonia. This is followed by dehydration to form an imine, which is then reduced to the final amine. researchgate.netmdma.ch The pH of the reaction medium can be critical, as acidic conditions can catalyze imine formation but can also protonate the amine, rendering it non-nucleophilic. masterorganicchemistry.com

Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the reaction pathways and transition states of these transformations, aiding in the design of more efficient catalysts and reaction conditions. acs.org For instance, DFT studies have been used to investigate the selectivity of reducing agents like sodium triacetoxyborohydride for imines over aldehydes. acs.org

Reactivity Profiles and Mechanistic Investigations of 6 Chloro 2 Fluoro 3 Methylbenzylamine

Nucleophilic Reactivity of the Benzylic Amine Functionality

The primary amino group attached to the benzylic carbon in 6-chloro-2-fluoro-3-methylbenzylamine is a key center of nucleophilic reactivity. This functionality allows the compound to readily participate in a variety of reactions involving electrophilic partners. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Common reactions leveraging the nucleophilicity of the benzylic amine include:

Amide Formation: The amine reacts with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable amide bonds. This transformation is one of the most frequently utilized in medicinal chemistry. nih.gov The reaction typically proceeds at room temperature and can be facilitated by in situ generation of activating agents like phosphonium (B103445) salts from reagents such as triphenylphosphine (B44618) and N-chlorophthalimide. nih.govresearchgate.net

Sulfonamide Synthesis: In a similar fashion, the amine can react with sulfonyl chlorides in the presence of a base (like pyridine (B92270) or triethylamine) to yield sulfonamides. ekb.eg This class of compounds is significant in medicinal chemistry due to a wide range of pharmacological activities. ekb.egucl.ac.uk The synthesis involves the dropwise addition of the sulfonyl chloride to a solution of the amine, often in a solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. ekb.eg

Reductive Amination: The benzylic amine can be synthesized via the reductive amination of the corresponding aldehyde, 6-chloro-2-fluoro-3-methylbenzaldehyde (B1362825). More relevant to its own reactivity, as a primary amine, it can undergo further alkylation by reacting with other aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. researchgate.netorganic-chemistry.org This process involves the initial formation of an imine intermediate, which is then reduced. researchgate.net A variety of reducing agents can be employed, including sodium borohydride (B1222165) derivatives or catalytic hydrogenation. organic-chemistry.orgpurdue.edu

These fundamental reactions highlight the versatility of the benzylic amine group as a synthetic handle for molecular elaboration.

Table 1: Representative Nucleophilic Reactions of the Benzylic Amine

| Reaction Type | Electrophile | Functional Group Formed | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Pyridine), Aprotic Solvent |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Base (e.g., Triethylamine), THF or CH₂Cl₂ |

Electrophilic Aromatic Substitution Patterns Dictated by Substituents

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the cumulative electronic and steric effects of the four existing substituents: chloro (Cl), fluoro (F), methyl (CH₃), and aminomethyl (CH₂NH₂). The positions available for substitution are C4 and C5. The directing influence of each group determines the regiochemical outcome of reactions such as nitration, halogenation, or sulfonation. masterorganicchemistry.comyoutube.com

Activating vs. Deactivating Groups: Substituents that donate electron density to the ring increase its nucleophilicity and accelerate the rate of EAS; these are known as activating groups. lumenlearning.com Conversely, groups that withdraw electron density deactivate the ring, slowing the reaction. lumenlearning.comlibretexts.org

Activating Groups: The methyl (-CH₃) and aminomethyl (-CH₂NH₂) groups are activating. The methyl group is a weak activator via an inductive effect. libretexts.org The aminomethyl group is also considered activating.

Deactivating Groups: The fluoro (-F) and chloro (-Cl) substituents are deactivating due to their strong inductive electron withdrawal. libretexts.org However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate (arenium ion) when attack occurs at these positions. libretexts.org

Directing Effects:

-Cl (at C6): Ortho, para-director. Directs to C5 (ortho) and C2 (para, blocked).

-F (at C2): Ortho, para-director. Directs to C1 (ortho, blocked) and C3 (ortho, blocked) and C5 (para).

-CH₃ (at C3): Ortho, para-director. Directs to C2 (ortho, blocked), C4 (ortho), and C6 (para, blocked).

-CH₂NH₂ (at C1): Ortho, para-director. Directs to C2 (ortho, blocked) and C6 (ortho, blocked) and C4 (para).

Predicted Regioselectivity: The directing effects of the substituents converge to favor substitution at the C4 and C5 positions. The powerful para-directing effect of the aminomethyl group strongly favors substitution at C4. The ortho-directing effect of the methyl group also points to C4. Conversely, the fluorine atom at C2 strongly directs para to the C5 position, and the chlorine at C6 directs ortho to C5. Therefore, a mixture of products is possible, with the precise ratio depending on the specific electrophile and reaction conditions. The activating nature of the methyl and aminomethyl groups suggests the ring is sufficiently nucleophilic to undergo EAS, despite the presence of two deactivating halogens.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent (Position) | Electronic Effect | Classification | Directing Influence |

|---|---|---|---|

| -CH₂NH₂ (C1) | Activating | Ortho, Para-Director | Favors C4 |

| -F (C2) | Inductively Deactivating, Resonantly Donating | Deactivating, Ortho, Para-Director | Favors C5 |

| -CH₃ (C3) | Inductively Activating | Activating, Ortho, Para-Director | Favors C4 |

Reactivity of Carbon-Halogen Bonds (C-Cl and C-F) in Cross-Coupling Reactions

The two carbon-halogen bonds in this compound exhibit distinctly different reactivities in transition-metal-catalyzed cross-coupling reactions. This difference allows for selective functionalization of the molecule.

Carbon-Chlorine (C-Cl) Bond: The C-Cl bond at the C6 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions. Aryl chlorides are common substrates in reactions such as:

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. youtube.com Conditions have been developed that are effective for the coupling of less reactive aryl chlorides. nih.gov The catalytic cycle typically involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation and reductive elimination. acs.org

Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to substitute the chlorine atom with various amino groups. The development of specialized phosphine (B1218219) ligands has been crucial for achieving high efficiency with aryl chloride substrates. wikipedia.org

Carbon-Fluorine (C-F) Bond: The C-F bond at the C2 position is significantly stronger and less reactive than the C-Cl bond. The high bond dissociation energy of the C-F bond (>100 kcal/mol) presents a substantial thermodynamic barrier to cleavage. nih.gov Consequently, under standard cross-coupling conditions that readily activate the C-Cl bond, the C-F bond remains intact. Activating a C-F bond for cross-coupling is challenging and often requires harsh reaction conditions, highly reactive Lewis acids, or specialized nickel or palladium catalyst systems that are not typically employed for standard transformations. nih.gov This pronounced difference in reactivity is a cornerstone of selective synthesis.

This reactivity differential allows for sequential and site-selective modifications. For instance, a Suzuki or Buchwald-Hartwig reaction can be performed selectively at the C-Cl position without disturbing the C-F bond. nih.gov

Table 3: Comparison of C-Cl and C-F Bond Reactivity in Cross-Coupling

| Feature | C-Cl Bond (Aryl Chloride) | C-F Bond (Aryl Fluoride) |

|---|---|---|

| Relative Reactivity | Moderately reactive | Highly unreactive |

| Bond Dissociation Energy | Lower | Very High (~125 kcal/mol) |

| Typical Catalysts | Palladium complexes with phosphine ligands (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand) | Specialized Ni or Pd systems, often requiring Lewis acidic additives or harsh conditions |

| Common Reactions | Suzuki, Buchwald-Hartwig, Sonogashira, Heck | Limited; requires specialized methods |

Regioselectivity and Chemoselectivity in Derivatization Reactions

The presence of multiple distinct reactive sites in this compound—the nucleophilic amine, the reactive C-Cl bond, the inert C-F bond, and the aromatic ring—makes chemoselectivity a critical consideration in its derivatization.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. By carefully selecting reagents and conditions, specific sites can be targeted.

N-Functionalization vs. C-Cl Functionalization: Reactions with common electrophiles like acyl chlorides or sulfonyl chlorides will selectively occur at the highly nucleophilic amine, leaving the C-Cl bond untouched. Conversely, employing a palladium catalyst and a suitable coupling partner (e.g., boronic acid or an amine with a strong base) will target the C-Cl bond via a Buchwald-Hartwig or Suzuki reaction, while the benzylic amine remains protonated or protected. nih.gov

C-Cl Functionalization vs. C-F Functionalization: As detailed in section 3.3, virtually all standard palladium-catalyzed cross-coupling reactions will be chemoselective for the C-Cl bond over the much stronger C-F bond. nih.gov This allows the chlorine to be replaced while retaining the fluorine atom.

Aromatic Substitution vs. Other Reactions: Electrophilic aromatic substitution requires a strong electrophile and often acidic conditions (e.g., HNO₃/H₂SO₄ for nitration). masterorganicchemistry.com These conditions are distinct from those used for N-acylation or Pd-catalyzed coupling, allowing for selective transformation of the ring.

Regioselectivity: This refers to the preferential reaction at one position over other possible positions.

In Cross-Coupling: Regioselectivity is inherently controlled by the differential reactivity of the C-Cl and C-F bonds, with the reaction occurring exclusively at the C6 position.

In Electrophilic Aromatic Substitution: As discussed in section 3.2, the directing groups guide incoming electrophiles primarily to the C4 and C5 positions. The balance between the activating and deactivating groups, along with steric factors, will determine the ratio of the resulting regioisomers.

Reaction Kinetics and Thermodynamic Considerations

While specific quantitative kinetic and thermodynamic data for this compound are not widely published, its reactivity can be understood through established chemical principles.

Thermodynamics:

C-F vs. C-Cl Bond Strength: The primary thermodynamic factor governing selectivity in cross-coupling is the difference in bond dissociation energies. The C(sp²)-F bond is one of the strongest single bonds to carbon, making its cleavage highly endergonic and thermodynamically unfavorable compared to the cleavage of the C(sp²)-Cl bond. nih.gov Any reaction aiming to break the C-F bond must overcome this significant energy barrier.

Aromaticity: In electrophilic aromatic substitution, the stability of the aromatic ring is a key thermodynamic feature. The reaction proceeds via a high-energy, non-aromatic carbocation intermediate (the arenium ion). The reaction is driven to completion by the rearomatization of the ring upon loss of a proton, which is a highly exothermic step.

Kinetics:

Cross-Coupling Reactions: The kinetics of palladium-catalyzed cross-coupling reactions are complex, but the rate-determining step is often the initial oxidative addition of the aryl halide to the Pd(0) catalyst. acs.org The rate of this step generally follows the trend C-I > C-Br > C-Cl >> C-F, which directly correlates with the decreasing bond strength. This kinetic difference further reinforces the selective reactivity of the C-Cl bond over the C-F bond.

Role of the Methyl Group in Steric and Electronic Modulation of Reactivity

Electronic Modulation: The methyl group is a weak electron-donating group through induction. This effect slightly increases the electron density of the aromatic ring, making it more nucleophilic. This activating influence works in concert with the aminomethyl group to counteract the deactivating effects of the two halogen substituents, facilitating electrophilic aromatic substitution reactions. libretexts.org Its donation of electron density helps to stabilize the cationic intermediate formed during EAS, particularly when substitution occurs at the ortho (C4) and para (C6, blocked) positions relative to it.

Steric Modulation: The physical size of the methyl group influences the accessibility of adjacent reaction sites.

Influence on EAS: The methyl group at C3 creates steric hindrance around the C2 and C4 positions. This could potentially disfavor the approach of a bulky electrophile to the C4 position compared to the more accessible C5 position. khanacademy.org This steric factor can influence the regiochemical ratio of products in EAS reactions.

Influence on Adjacent Groups: The methyl group can sterically interact with the adjacent fluorine atom at C2 and the aminomethyl group at C1. This may influence the preferred conformation of the benzylic side chain, potentially affecting the accessibility of the amine's lone pair to incoming electrophiles. It could also impact the ability of a large catalyst complex to coordinate to the nearby C2-F or C-Cl bonds, though this effect is likely minor for the more distant C6-Cl bond. The steric clash between ortho substituents can also cause slight distortions in the planarity of the benzene ring. rsc.org

Applications in Advanced Organic and Medicinal Chemistry Synthesis

Utilization as a Crucial Intermediate in Pharmaceutical Synthesis

Substituted benzylamines are privileged structural motifs found in a vast number of pharmaceuticals, acting as key intermediates in the assembly of complex active pharmaceutical ingredients (APIs). acs.orgchemicalbook.com 6-Chloro-2-fluoro-3-methylbenzylamine serves as a prime example of a highly functionalized intermediate. The substituents on its phenyl ring are not merely passive decorations; they actively modulate the molecule's properties in ways that are highly desirable for drug design.

The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and it can also increase binding affinity to target proteins through favorable electrostatic interactions. The chlorine atom and methyl group contribute to the molecule's lipophilicity, which is a critical factor in determining its absorption, distribution, metabolism, and excretion (ADME) profile. The primary amine provides a reactive handle for constructing the broader molecular framework of a drug candidate. nih.gov This combination of features makes the compound an attractive starting material for drugs targeting a wide range of diseases, including those affecting the central nervous system (CNS) and various cancers treated with kinase inhibitors. google.comed.ac.uknih.gov

| Substituent | Position | Potential Contribution to Pharmaceutical Profile |

|---|---|---|

| Chloro (Cl) | 6 | Increases lipophilicity, potentially enhancing membrane permeability. Can participate in halogen bonding, influencing protein-ligand interactions. |

| Fluoro (F) | 2 | Enhances metabolic stability by blocking P450-mediated oxidation. Increases binding affinity and can modulate pKa. tdl.org |

| Methyl (CH₃) | 3 | Adds lipophilicity and provides steric bulk, which can influence binding selectivity and prevent unwanted metabolism. |

| Aminomethyl (CH₂NH₂) | 1 | Serves as a key reactive point for elongation of the molecular structure and introduction of diverse functional groups. Acts as a hydrogen bond donor and can be protonated to improve solubility. |

Precursor in the Construction of Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are arguably the most important class of scaffolds in medicinal chemistry, forming the core of a majority of approved drugs. mdpi.com The primary amine of this compound is a versatile functional group that can be readily utilized in cyclization reactions to construct a variety of heterocyclic systems. rsc.orgrsc.org

Through multi-step synthetic sequences, this benzylamine (B48309) can serve as a linchpin in the formation of heterocycles such as quinolines, isoquinolines, benzazepines, and other fused-ring systems. These reactions often involve an initial acylation or alkylation of the amine followed by an intramolecular cyclization step. The specific substitution pattern on the aromatic ring of this compound can influence the regioselectivity and efficiency of these cyclization reactions, providing a pathway to novel and uniquely substituted heterocyclic cores that are of high value in drug discovery programs. researchgate.net

Role in the Synthesis of Agrochemicals and Specialty Chemicals

The structural features of this compound are also highly relevant to the agrochemical industry. The incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy for enhancing the efficacy and metabolic stability of pesticides and herbicides. nih.govresearchgate.net Halogenation can lead to compounds with improved pest resistance profiles and better environmental persistence characteristics. researchgate.netnih.gov

The unique combination of chloro, fluoro, and methyl groups on this benzylamine makes it a valuable precursor for a new generation of agrochemicals. Synthetic chemists can leverage the amine functionality to couple the substituted aromatic ring with other toxophoric or pharmacophoric groups, leading to novel active ingredients. The demand for more effective and environmentally safer crop protection agents drives the need for innovative building blocks like this compound.

Development of Structure-Activity Relationship (SAR) Libraries Based on the this compound Core

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how a molecule's structure correlates with its biological activity. collaborativedrug.comoncodesign-services.com this compound is an ideal core structure, or scaffold, for the generation of chemical libraries for SAR exploration. nih.gov

Starting from this central building block, medicinal chemists can systematically synthesize a series of analogues by modifying specific parts of the molecule. For instance, the primary amine can be converted into a wide array of amides, sulfonamides, secondary or tertiary amines, or ureas. Each modification introduces a new functional group, allowing researchers to probe interactions with a biological target. The resulting library of compounds is then tested to identify which structural changes lead to increased potency, selectivity, or improved pharmacokinetic properties. researchgate.netmdpi.com

| Core Scaffold | Modification Point | Example R-Groups | Desired Outcome |

|---|---|---|---|

| 6-Chloro-2-fluoro-3-methylbenzyl- | -NH-R (Amine Modification) | -COCH₃ (Acetamide) | Identify functional groups that enhance target binding, selectivity, and cell permeability. |

| -SO₂CH₃ (Methanesulfonamide) | |||

| -Cyclopropyl |

Integration into Divergent Synthetic Strategies for Lead Compound Generation

Divergent synthesis is an efficient strategy used in medicinal chemistry to rapidly generate a collection of structurally diverse compounds from a common intermediate. wikipedia.orgnumberanalytics.com this compound, with its reactive amine handle, is well-suited for such strategies. nih.gov

A divergent approach would utilize this compound as a starting point from which multiple, distinct synthetic pathways branch out. mdpi.com For example, one branch might involve a reaction sequence leading to a class of quinoline (B57606) derivatives, while another branch could be directed toward the synthesis of benzodiazepines. This allows for the efficient exploration of a broad chemical space to identify novel lead compounds for various biological targets. This approach contrasts with linear synthesis, which focuses on creating a single target molecule, and is therefore more efficient for the early stages of drug discovery. acs.org

Case Studies of Its Application in Target Molecule Construction

While specific examples of marketed drugs that directly use this compound as a starting material are not extensively documented in public literature, its structural motifs are present in a variety of complex molecules investigated in medicinal chemistry, particularly in the field of kinase inhibitors. mdpi.com Kinase inhibitors are a major class of targeted cancer therapies, and their structures often incorporate highly substituted, halogenated aromatic rings to achieve potent and selective binding to the ATP pocket of the target kinase. ed.ac.uk

For instance, fluorinated quinazoline (B50416) scaffolds, which are potent inhibitors of tyrosine kinases like Trk, have been developed for cancer treatment and medical imaging. nih.gov The synthesis of such complex heterocyclic systems often relies on precursors that provide the necessary substitution patterns. A building block like this compound provides the precise arrangement of chloro, fluoro, and methyl groups that could be crucial for achieving high affinity and selectivity for a specific kinase target. Its utility lies in its potential to be incorporated into synthetic routes for next-generation inhibitors that require this particular substitution pattern for optimal biological activity. researchgate.netnih.gov

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F, ¹⁵N NMR)

High-resolution NMR spectroscopy is an essential tool for the definitive structural elucidation of organic molecules. For 6-Chloro-2-fluoro-3-methylbenzylamine, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the benzylamine (B48309) group, and the methyl protons. The aromatic region would likely display two doublets, corresponding to the two vicinal protons on the benzene (B151609) ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methyl group. The methylene protons would appear as a singlet, broadened by coupling to the nitrogen, and the methyl protons would also present as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The spectrum would show signals for the six aromatic carbons, with their chemical shifts significantly affected by the attached substituents. The carbon atoms bonded to chlorine and fluorine will exhibit characteristic shifts. Additionally, distinct signals for the methylene carbon of the benzylamine group and the methyl carbon are expected.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer valuable information about the nitrogen atom in the amine group. The chemical shift of the nitrogen signal would be characteristic of a primary benzylamine.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0 - 7.5 | m | Aromatic CH |

| ¹H | ~3.8 | s | CH₂NH₂ |

| ¹H | ~2.3 | s | CH₃ |

| ¹H | ~1.5 | br s | NH₂ |

| ¹³C | 155 - 160 (d, JCF) | C | C-F |

| ¹³C | 135 - 140 | C | C-Cl |

| ¹³C | 120 - 135 | CH | Aromatic CH |

| ¹³C | 115 - 125 | C | Aromatic C |

| ¹³C | ~40 | CH₂ | CH₂NH₂ |

| ¹³C | ~15 | CH₃ | CH₃ |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis (HRMS, GC-MS, LC-MS)

Mass spectrometry is indispensable for determining the molecular weight and formula of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to accurately determine the molecular weight of this compound (C₈H₉ClFN), which has a monoisotopic mass of 173.0407 Da. This high-precision measurement would confirm the elemental composition. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile compounds like this compound. The gas chromatogram would show a single peak corresponding to the compound, and the mass spectrum would reveal its fragmentation pattern. Common fragmentation pathways for benzylamines include the loss of the amino group and cleavage of the benzylic C-N bond, leading to the formation of a substituted benzyl (B1604629) cation.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile samples or for analysis in complex matrices, LC-MS would be the method of choice. An LC-MS analysis would provide information on the retention time and the mass-to-charge ratio of the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 173/175 | [C₈H₉ClFN]⁺ | Molecular Ion (M⁺) |

| 156/158 | [C₈H₇FCl]⁺ | Loss of NH₃ |

| 142/144 | [C₇H₅FCl]⁺ | Loss of CH₂NH₂ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl and methylene groups would be observed around 2850-3100 cm⁻¹. The C-N stretching vibration is expected around 1000-1250 cm⁻¹. The C-F and C-Cl stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-C bonds in the benzene ring would give a characteristic band.

Characteristic Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | Weak |

| C-H Stretch (aromatic) | 3000 - 3100 | Strong |

| C-H Stretch (aliphatic) | 2850 - 2970 | Moderate |

| C=C Stretch (aromatic) | 1450 - 1600 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Weak |

| C-N Stretch | 1000 - 1250 | Moderate |

| C-F Stretch | 1000 - 1400 | Moderate |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The substituted benzene ring in this compound acts as a chromophore. The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, characteristic of π → π* transitions of the aromatic system. The positions and intensities of these bands will be influenced by the substituents on the benzene ring. For benzylamine, absorption maxima are typically observed around 206 nm and 256 nm. sielc.com The presence of the chloro, fluoro, and methyl groups would be expected to cause a slight shift in these absorption bands.

Predicted UV-Vis Absorption Data

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | ~210 |

Computational Chemistry and Molecular Modeling of 6 Chloro 2 Fluoro 3 Methylbenzylamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 6-Chloro-2-fluoro-3-methylbenzylamine. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, and Ab Initio calculations are employed to determine its electronic structure and molecular orbitals. researchgate.netresearchgate.net These calculations reveal the distribution of electrons within the molecule, which is key to its stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the nitrogen atom of the amine group, reflecting the electron-donating nature of the amine and the π-system of the ring. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions susceptible to nucleophilic attack. The presence of electronegative chlorine and fluorine atoms is expected to lower the energy of the LUMO and draw its density towards the substituted benzene (B151609) ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies that less energy is required to excite an electron, suggesting higher polarizability and greater chemical reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.40 |

Conformational Analysis and Potential Energy Surface Mapping (Molecular Mechanics, Molecular Dynamics)

The three-dimensional structure and conformational flexibility of this compound are dictated by the rotation around its single bonds, primarily the C(aryl)-CH2 bond and the CH2-NH2 bond. Conformational analysis, using methods like molecular mechanics (MM) and molecular dynamics (MD), is performed to identify the most stable, low-energy conformations.

The bulky chlorine and fluorine atoms in the ortho positions relative to the benzyl (B1604629) group create significant steric hindrance. This steric strain strongly influences the preferred orientation of the aminomethyl side chain. Computational studies on similar ortho-substituted benzylamines suggest that the most stable conformation features a C(aryl)-C-N torsion angle of approximately 90°, which minimizes steric clashes between the amine group and the ortho substituents. colostate.eduresearchgate.net

Mapping the potential energy surface (PES) by systematically rotating key dihedral angles allows for the identification of energy minima (stable conformers) and transition states that separate them. This analysis provides a detailed picture of the molecule's dynamic behavior in solution.

Table 2: Predicted Relative Energies of Key Conformers

| Conformer | Key Dihedral Angle (C6-C1-Cα-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~90° | 0.00 |

| Local Minimum | ~270° | 0.15 |

| Transition State | ~0° / 180° | > 5.00 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to interpret and verify experimental results. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The predicted shifts for this compound would be highly characteristic. For instance, the ¹⁹F chemical shift is particularly sensitive to the electronic environment created by the adjacent chlorine and methyl groups. nih.govacs.org Comparing these predicted spectra with experimental data is crucial for confirming the molecular structure. researchgate.netmdpi.com

Similarly, the calculation of vibrational frequencies can predict the IR spectrum. Specific peaks corresponding to N-H stretching, C-F stretching, and C-Cl stretching can be identified. Any discrepancies between predicted and experimental spectra can point to specific intermolecular interactions, such as hydrogen bonding, in the experimental sample. researchgate.net

Table 3: Predicted Spectroscopic Data

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (amine protons, ppm) | ~1.5-2.0 |

| ¹³C NMR (C-Cl, ppm) | ~130-135 |

| ¹⁹F NMR (ppm) | ~ -115 to -125 |

| IR Frequency (N-H stretch, cm⁻¹) | ~3300-3400 |

| IR Frequency (C-F stretch, cm⁻¹) | ~1100-1200 |

Modeling Reaction Pathways and Transition States in Key Transformations

Understanding the reactivity of this compound involves modeling its potential chemical transformations. A common reaction for primary amines is N-alkylation. mdpi.comacs.org Computational methods can be used to map the entire reaction pathway for such a transformation, for example, the reaction with an alkyl halide.

This modeling involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. wikipedia.org The energy of the transition state relative to the reactants determines the activation energy (ΔG‡) of the reaction, a key factor in determining the reaction rate according to Transition State Theory. ox.ac.ukrsc.org By calculating the energies of reactants, products, and the transition state, the feasibility and kinetics of the reaction can be predicted. For the N-alkylation of this compound, the nucleophilic attack of the amine's nitrogen on the alkyl halide would be the key step, and its activation energy can be precisely calculated.

Table 4: Predicted Energetics for a Hypothetical N-alkylation Reaction

| Parameter | Predicted Value (kcal/mol) |

|---|---|

| ΔH (Enthalpy of Reaction) | -15.5 |

| ΔG‡ (Gibbs Free Energy of Activation) | +22.0 |

| ΔG (Gibbs Free Energy of Reaction) | -12.8 |

Docking and Molecular Interaction Studies for Hypothetical Biological Targets (if applicable to scaffold derivatives)

The benzylamine (B48309) scaffold is present in many biologically active molecules, including inhibitors of enzymes such as monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases. researchgate.netnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov

In a hypothetical study, this compound could be docked into the active site of MAO-B. The docking simulation would predict the binding mode and estimate the binding affinity through a scoring function. The analysis would focus on identifying specific intermolecular interactions, such as hydrogen bonds between the amine group and polar residues (e.g., tyrosine), hydrophobic interactions between the substituted benzene ring and nonpolar residues, and potential halogen bonds involving the chlorine atom. chomixbio.com These studies are crucial for structure-based drug design and for understanding the structure-activity relationships of potential inhibitors. researchgate.net

Table 5: Hypothetical Docking Interactions with MAO-B Active Site Residues

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

|---|---|---|

| Hydrogen Bond | -NH₂ group | Tyr435 |

| Hydrophobic (π-π stacking) | Benzene Ring | Tyr398 |

| Hydrophobic | -CH₃ group | Leu171, Ile199 |

| Halogen Bond | -Cl atom | Carbonyl oxygen of backbone |

Prediction of Reactivity Hotspots and Electrophilic/Nucleophilic Sites

Identifying regions of a molecule that are prone to chemical attack is essential for predicting its reactivity. DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface of the molecule. nih.govresearchgate.net

The MEP map for this compound would show distinct regions of positive and negative potential. Regions of negative potential (typically colored red) indicate electron-rich areas and are susceptible to electrophilic attack. The most significant negative potential is expected around the lone pair of the nitrogen atom, confirming its role as the primary nucleophilic and basic center. nih.gov Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. These would be found around the acidic hydrogen atoms of the amine group and potentially near the electron-withdrawing halogen substituents. walisongo.ac.id This analysis provides a visual and quantitative guide to the molecule's reactive behavior. nih.gov

Table 6: Predicted Reactivity Sites from MEP Analysis

| Site | Predicted Character | Reason |

|---|---|---|

| Nitrogen Atom | Strongly Nucleophilic | Lone pair of electrons (negative MEP) |

| Amine Hydrogens | Electrophilic / Acidic | Positive partial charge (positive MEP) |

| Aromatic Ring (π-system) | Weakly Nucleophilic | Electron density above/below the ring |

| Carbon atom bonded to Fluorine | Electrophilic | Inductive effect of halogen (positive MEP) |

Mechanistic Aspects of Potential Biological Interactions As a Scaffold or Precursor

Investigation of Receptor Binding Mechanisms for Derivatives

Derivatives of 6-chloro-2-fluoro-3-methylbenzylamine are hypothesized to interact with a range of biological receptors, a characteristic attributable to the versatile benzylamine (B48309) moiety. The specific nature of these interactions is dictated by the substitutions on both the aromatic ring and the amine group. For instance, N-substituted analogs of benztropine (B127874), a compound containing a benzylamine-like core, have demonstrated high affinity for the dopamine (B1211576) transporter. doi.org The affinity of these analogs can be modulated by the nature of the substituent on the nitrogen atom, which in turn influences their behavioral effects. doi.org

The chlorine and fluorine atoms on the benzene (B151609) ring of this compound are expected to play a significant role in receptor binding. These halogen substituents can alter the electronic properties of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of the ligand-receptor complex. Docking studies of other substituted benzylamines have indicated that modifications to the benzylamine template can influence their alignment within a receptor's binding pocket, potentially enhancing or diminishing their inhibitory activity. nih.gov

The table below summarizes the binding affinities of some N-substituted benztropine analogs for various transporters, illustrating the impact of substitution on receptor interaction.

| Compound | Dopamine Transporter Kᵢ (nM) | Norepinephrine Transporter Kᵢ (nM) | Serotonin Transporter Kᵢ (nM) | Muscarinic M₁ Receptor Kᵢ (nM) |

| AHN 1-055 | 8.5 | 457 | 376 | 12 |

| AHN 2-003 | 25 | 1230 | 1240 | 177 |

| AHN 2-005 | 108 | 4810 | 3260 | 1030 |

| JHW 007 | 18 | 890 | 980 | 250 |

| Data sourced from studies on benztropine analogs. doi.org |

Enzymatic Biotransformation Pathways of Related Structures

The metabolic fate of compounds derived from this compound is likely governed by enzymatic pathways that are common for xenobiotics, particularly those involving cytochrome P450 (CYP) enzymes. researchgate.net Benzylamine itself undergoes extensive in vivo metabolism, with studies identifying various metabolites, including hippuric acid formed through glycine (B1666218) conjugation of benzoic acid. acs.orgnih.gov The biotransformation of benzylamine can also lead to the formation of reactive intermediates that can conjugate with glutathione. acs.orgnih.gov

The presence of halogen atoms on the aromatic ring introduces additional metabolic possibilities. Enzymatic dehalogenation is a known biological process, although it is more commonly associated with the detoxification of environmental pollutants. nih.gov Halogenating enzymes, such as haloperoxidases, are also known to exist and can catalyze the incorporation of halogen atoms into molecules. nih.govnih.govresearchgate.net While the primary metabolic pathways for a substituted benzylamine like this compound would likely involve oxidation and conjugation of the benzylamine moiety, the potential for enzymatic modification of the halogen substituents cannot be entirely ruled out.

Potential metabolic pathways for benzylamine-related structures include:

Oxidative deamination: Catalyzed by monoamine oxidase (MAO) or other amine oxidases to form the corresponding aldehyde. cuny.edu

N-oxidation: Formation of N-oxides by CYP enzymes.

Aromatic hydroxylation: Addition of a hydroxyl group to the benzene ring, also mediated by CYP enzymes.

Conjugation: Reaction with endogenous molecules such as glucuronic acid, sulfate, or glycine. acs.org

Cellular Permeation and Efflux Mechanisms

The ability of derivatives of this compound to cross cellular membranes is a critical determinant of their biological activity. The physicochemical properties of these molecules, such as lipophilicity and size, will influence their capacity for passive diffusion across the lipid bilayer. The presence of fluorine in the structure can enhance cell permeability. nih.gov

Benzylamines, as a class of compounds, have been studied in the context of fungal cell permeability. nih.gov Certain benzylamines can disrupt the fungal cell membrane by inhibiting key enzymes in the ergosterol (B1671047) biosynthesis pathway, leading to increased membrane permeability and cell death. nih.gov While this is a specific example in fungi, it highlights the potential for benzylamine derivatives to interact with and traverse cellular membranes.

In mammalian cells, active transport mechanisms may also play a role in the cellular uptake and efflux of these compounds. Efflux pumps, such as P-glycoprotein, are known to transport a wide range of xenobiotics out of cells, which can be a mechanism of drug resistance. The structural features of this compound derivatives would determine their susceptibility to recognition and transport by such efflux pumps.

Modulatory Effects on Biological Pathways Through Derivatization

The this compound scaffold offers numerous opportunities for derivatization to modulate biological pathways. By modifying the substituents on the aromatic ring or the amine group, it is possible to fine-tune the compound's interaction with specific biological targets. For example, N-substitution of benztropine analogs was shown to reduce their affinity for muscarinic M₁ receptors, thereby diminishing certain behavioral effects. doi.org

The introduction of different functional groups can lead to compounds with altered electronic and steric properties, which in turn can affect their binding affinity and efficacy at a given target. The synthesis of a series of substituted aryl benzylamines as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 demonstrated that modifications around the central aromatic ring were generally well-tolerated, although they did not always lead to increased activity. nih.gov This underscores the complex structure-activity relationships that govern the biological effects of these compounds.

Pharmacokinetic and Pharmacodynamic Modeling for Analogues

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a crucial tool for understanding the behavior of drug candidates in the body. For analogues derived from this compound, PK studies would focus on their absorption, distribution, metabolism, and excretion (ADME) properties. Recent pharmacokinetic studies on benztropine analogs have indicated that their elimination from plasma and brain can be substantially slower than that of other compounds like cocaine, suggesting a longer duration of action. doi.org

PD modeling would aim to correlate the concentration of the compound at the target site with its biological effect. This involves understanding the affinity of the compound for its receptor and its intrinsic activity (i.e., whether it acts as an agonist, antagonist, or inverse agonist). The development of selective dopamine ligands, for instance, has been challenging due to issues with selectivity and poor pharmacokinetic/pharmacodynamic properties. cuny.edu In silico models and in vitro assays are often employed in the early stages of drug development to predict the PK/PD properties of novel compounds and guide the design of more effective therapeutic agents.

Environmental Fate and Degradation Mechanisms

Photodegradation Pathways and Products under Environmental Conditions

Photodegradation, the breakdown of compounds by light, is a significant process in the environmental dissipation of many organic chemicals. For aromatic amines, this process can be influenced by factors such as pH and the presence of photosensitizing substances. sid.irscispace.comresearchgate.net While direct photolysis by sunlight is possible, indirect photolysis, mediated by naturally occurring photosensitizers like humic substances, is often a more critical pathway for the degradation of aromatic compounds in surface waters.

The photodegradation of aromatic amines can proceed through various mechanisms, including photo-oxidation and bond cleavage. researchgate.net In the case of 6-Chloro-2-fluoro-3-methylbenzylamine, potential photodegradation pathways could involve the cleavage of the carbon-nitrogen bond of the aminomethyl group or the carbon-halogen bonds. The presence of a photocatalyst, such as titanium dioxide (TiO2), has been shown to enhance the degradation of aromatic amines, a principle applied in advanced oxidation processes for water treatment. sid.ir The degradation kinetics of aromatic amines can often be described by pseudo-first-order laws. sid.irscispace.comresearchgate.net

Table 1: Potential Photodegradation Reactions of Substituted Benzylamines

| Reaction Type | Description | Potential Products |

| Photo-oxidation | Oxidation of the amine group or the aromatic ring, often initiated by photochemically generated reactive oxygen species. | Benzaldehydes, benzoic acids, and further oxidized ring-opened products. |

| C-N Bond Cleavage | Homolytic or heterolytic cleavage of the bond between the benzyl (B1604629) group and the nitrogen atom. | 6-Chloro-2-fluoro-3-methylbenzaldehyde (B1362825), ammonia (B1221849). |

| Dehalogenation | Cleavage of the carbon-chlorine or carbon-fluorine bond, which is generally less facile for aryl halides without a catalyst. | Fluorinated or hydroxylated benzylamine (B48309) derivatives. |

It is important to note that the specific products of photodegradation would need to be identified through experimental studies under controlled environmental conditions.

Microbial Biotransformation and Biodegradation Mechanisms

Microbial activity is a primary driver for the degradation of organic compounds in soil and water. The biotransformation of halogenated aromatic compounds has been a subject of extensive research. nih.govresearchgate.netnih.gov Microorganisms have evolved diverse enzymatic pathways to break down these often persistent molecules. researchgate.netnih.gov The biodegradation of compounds like this compound is expected to involve initial enzymatic attacks that make the molecule more amenable to further breakdown.

Key microbial degradation mechanisms for halogenated aromatics include dehalogenation and aromatic ring cleavage. nih.gov Dehalogenation can occur under both aerobic and anaerobic conditions through different enzymatic reactions. nih.gov Once the halogen substituents are removed, the aromatic ring is typically hydroxylated and subsequently cleaved by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways. researchgate.netnih.gov The benzylamine moiety can also be a site for microbial attack, for instance, through deamination.

Table 2: General Microbial Degradation Pathways for Halogenated Aromatic Compounds

| Pathway | Enzymatic Process | Key Intermediates |

| Dehalogenation | Reductive, oxidative, or hydrolytic removal of halogen atoms. | Dihalogenated or monohalogenated aromatic compounds. |

| Aromatic Ring Cleavage | Dioxygenase-catalyzed opening of the benzene (B151609) ring. | Catechols and their derivatives. |

| Deamination | Removal of the amine group. | Aldehydes or alcohols. |

The persistence of this compound in the environment will largely depend on the presence of microbial communities with the appropriate enzymatic machinery to carry out these transformations.

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a chemical to hydrolysis is an important factor in its environmental persistence, particularly in aqueous systems. For benzylamines, hydrolysis can be a relevant degradation pathway, especially for derivatives like imines that can be formed from the oxidation of the amine. rsc.org The hydrolysis of such intermediates typically yields an aldehyde and an amine. rsc.org

The rate of hydrolysis can be significantly influenced by pH. For instance, studies on other halogenated compounds have shown that hydrolysis can be more rapid under basic conditions. nih.gov While specific data for this compound is unavailable, it is plausible that its hydrolytic stability would also be pH-dependent. The direct hydrolysis of the C-N bond in the parent benzylamine is generally slow under neutral environmental conditions but can be catalyzed by acids or bases.

Oxidative Degradation Processes

Oxidative degradation in the environment is often mediated by reactive oxygen species, such as hydroxyl radicals, which can be generated photochemically or through biological processes. Benzylamines are susceptible to oxidative deamination, a reaction that converts the amine to an imine, which can then be hydrolyzed to an aldehyde. acs.orgkoreascience.krrsc.org This process is a common metabolic pathway in biological systems, often catalyzed by monoamine oxidase enzymes. wikipedia.org

In the environment, abiotic oxidative processes can also occur. The reaction with hydroxyl radicals is often a primary degradation pathway for organic compounds in the atmosphere and in sunlit surface waters. For substituted benzylamines, the rate of oxidation can be influenced by the nature and position of the substituents on the aromatic ring. researchgate.net The oxidative degradation of this compound would likely lead to the formation of 6-chloro-2-fluoro-3-methylbenzaldehyde as a primary product.

Sorption and Mobility in Environmental Compartments

The sorption of a chemical to soil and sediment particles governs its mobility in the environment. Compounds that sorb strongly are less likely to leach into groundwater or be transported in surface water. The sorption of organic compounds is influenced by their physicochemical properties (such as hydrophobicity) and the characteristics of the environmental matrix (such as organic carbon content, clay content, and pH). scielo.br

For halogenated aromatic compounds, sorption is often positively correlated with the organic carbon content of the soil. nih.gov The presence of halogen atoms can increase the hydrophobicity of a molecule, potentially leading to stronger sorption. However, the amine group of this compound can be protonated at environmental pH values, which would increase its water solubility and potentially reduce its sorption to negatively charged soil particles. The mobility of this compound is therefore expected to be dependent on the specific properties of the soil and the pH of the soil solution.

Table 3: Factors Influencing the Environmental Mobility of Substituted Benzylamines

| Factor | Influence on Mobility | Rationale |

| Soil Organic Carbon | Decreases mobility | Hydrophobic partitioning of the non-polar part of the molecule to organic matter. |

| Clay Content | Can decrease mobility | Sorption to mineral surfaces, although this can be complex and pH-dependent. |

| pH | Can increase mobility | Protonation of the amine group at lower pH increases water solubility and reduces sorption to negatively charged surfaces. |

| Hydrophobicity (Kow) | Decreases mobility | A higher octanol-water partition coefficient generally correlates with stronger sorption to soil organic matter. |

Further studies are required to quantify the sorption coefficients (e.g., Koc) for this compound to accurately predict its mobility and potential for environmental transport.

Future Research Directions and Synthetic Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic strategies, emphasizing the need for processes that are both efficient and environmentally benign. nih.gov A primary goal in the synthesis of compounds like 6-Chloro-2-fluoro-3-methylbenzylamine is to maximize atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. primescholars.comjocpr.com

Future research will likely focus on moving away from classical multi-step syntheses that often involve stoichiometric reagents and generate significant waste. Instead, the development of catalytic routes, particularly those using earth-abundant metals, will be a key area of investigation. For instance, the direct amination of a corresponding benzyl (B1604629) alcohol or the reductive amination of a benzaldehyde (B42025) derivative using green reducing agents would represent a more atom-economical approach. researchgate.net The concept of "atom economy" is a cornerstone of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. skpharmteco.comresearchgate.net

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Disadvantages | Atom Economy |

|---|---|---|---|

| Reduction of 6-chloro-2-fluoro-3-methylbenzonitrile | Readily available starting material | Use of strong reducing agents (e.g., LiAlH4) | Moderate |

| Reductive amination of 6-chloro-2-fluoro-3-methylbenzaldehyde (B1362825) | Milder reaction conditions | Potential for side reactions | High |

| Direct amination of 6-chloro-2-fluoro-3-methylbenzyl alcohol | High atom economy | Requires effective catalyst development | Very High |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The electronic properties of the aromatic ring in this compound are significantly influenced by the presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups. This unique electronic environment could lead to novel reactivity patterns.

Future research should explore catalytic C-H activation and C-N bond activation reactions to functionalize the molecule further. researchgate.netrsc.orgresearchgate.netbohrium.com For example, transition-metal-catalyzed ortho-C-H functionalization could introduce new substituents, leading to a library of derivatives with diverse properties. nih.gov Additionally, the development of catalysts for the selective cleavage and functionalization of the C-N bond could open up new synthetic pathways. nih.gov The reactivity of benzylamines can also be explored in the context of forming heterocyclic structures, which are prevalent in medicinal chemistry.

Expansion of Applications in New Chemical Technologies

While the specific applications of this compound are not well-documented, substituted benzylamines are known to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgacs.orgwalshmedicalmedia.comnih.gov Future work should focus on synthesizing derivatives of this compound and screening them for biological activity. The presence of halogen atoms can often enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity.

The potential for this compound to be used as a building block in the synthesis of novel materials, such as polymers or ligands for catalysis, should also be investigated. The unique combination of substituents could impart desirable properties to these materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. beilstein-journals.orgacs.orgtcichemicals.comnih.gov The integration of the synthesis of this compound into a continuous flow process could enable safer and more efficient production, particularly if hazardous reagents or intermediates are involved. rsc.orgmdpi.com

Automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions. nih.govacs.orgsynplechem.comresearchgate.net By combining flow chemistry with automated systems, it would be possible to rapidly screen different catalysts, solvents, and reaction parameters to identify the optimal conditions for the synthesis of this and related compounds. rsc.org This approach is particularly valuable for creating libraries of derivatives for high-throughput screening.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic techniques, such as 2D NMR and X-ray crystallography, can provide detailed structural information. jchps.comnumberanalytics.comresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can offer valuable insights into the molecule's electronic structure, reaction mechanisms, and potential reactivity. nih.govresearchgate.netglobalresearchonline.netbohrium.com These theoretical studies can guide experimental work by predicting the most likely sites for reaction and the most favorable reaction pathways. nih.gov For example, DFT could be used to model the transition states of potential catalytic cycles for its synthesis, thereby aiding in the design of more efficient catalysts.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 261762-86-1 | chemsrc.combldpharm.com |

| Molecular Formula | C8H9ClFN | chemsrc.comscbt.com |

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-2-fluoro-3-methylbenzylamine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step halogenation and amination. For example:

- Halogenation: Start with a toluene derivative, introducing chloro and fluoro groups via electrophilic substitution. and highlight bromo/chloro-fluorobenzylamine syntheses using directed ortho-metalation or Ullmann coupling .

- Methylation: Use Friedel-Crafts alkylation or Grignard reagents to introduce the methyl group.

- Reductive Amination: Convert the benzyl chloride intermediate to the amine using LiAlH4 or catalytic hydrogenation (e.g., ’s (3-Chloro-2-fluorophenyl)methanamine synthesis via Pd/C reduction) .

Key Factors: - Temperature control (e.g., notes melting points >249°C for halogenated benzylamines, suggesting high thermal stability during synthesis) .

- Solvent polarity affects regioselectivity; polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

Q. What purification strategies are optimal for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with a gradient of ethyl acetate/hexane (polarity adjusted based on ’s protocols for bromo-chloro derivatives) .

- Recrystallization: Ethanol/water mixtures are effective; notes similar compounds recrystallize at >95% purity .

- Distillation: For thermally stable intermediates, fractional distillation under reduced pressure (e.g., ’s NIST-recommended methods for halogenated aromatics) .

Advanced Research Questions

Q. How do the electronic effects of chloro, fluoro, and methyl substituents influence the reactivity of this compound in nucleophilic substitutions or cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects: Cl and F groups deactivate the ring, directing electrophiles to meta/para positions. F’s strong -I effect enhances stability of transition states in SNAr reactions .